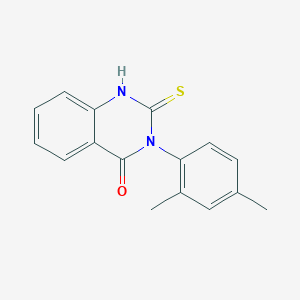

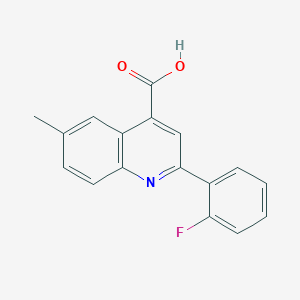

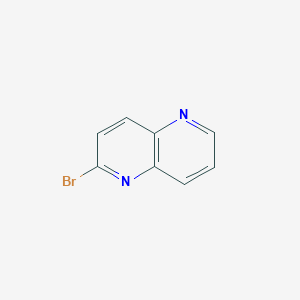

![molecular formula C8H15N B1331481 9-Azabicyclo[3.3.1]nonane CAS No. 280-97-7](/img/structure/B1331481.png)

9-Azabicyclo[3.3.1]nonane

Overview

Description

9-Azabicyclo[3.3.1]nonane is a bicyclic organic compound that features a nitrogen atom within its ring structure. This compound is notable for its stability and unique reactivity, making it a valuable scaffold in organic synthesis and various industrial applications. The structure of this compound consists of a bicyclic framework with a nitrogen atom bridging the two rings, which imparts distinct chemical properties.

Mechanism of Action

Target of Action

The primary target of 9-Azabicyclo[3.3.1]nonane is alcohols . It exhibits enhanced reactivity and efficiently catalyzes the oxidation of a broad range of primary and secondary alcohols .

Mode of Action

This compound interacts with its targets (alcohols) through a process of oxidation . This interaction results in the conversion of alcohols to their corresponding carbonyl compounds .

Biochemical Pathways

The biochemical pathway affected by this compound is the oxidation pathway of alcohols . The downstream effect of this pathway is the production of carbonyl compounds from alcohols .

Result of Action

The molecular effect of this compound’s action is the transformation of alcohols into carbonyl compounds . On a cellular level, this could potentially influence various metabolic processes that involve these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen is crucial for its role in the aerobic oxidation of alcohols . The temperature of the reaction environment also plays a role, with many reactions involving this compound being carried out at room temperature .

Biochemical Analysis

Biochemical Properties

9-Azabicyclo[3.3.1]nonane plays a significant role in biochemical reactions, particularly in the oxidation of alcohols . It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it forms a catalytic system with (MeO bpy)Cu I (OTf) (MeO bpy =4,4′-dimethoxy-2,2′-bipyridine), which is useful for the aerobic oxidation of all categories of alcohols .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the oxidation of alcohols This oxidation process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in the oxidation of alcohols . It exerts its effects at the molecular level through binding interactions with biomolecules, facilitating enzyme activation, and potentially influencing changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the oxidation of alcohols . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of alcohol oxidation . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-Azabicyclo[3.3.1]nonane involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent . Another approach includes the use of a ruthenium complex catalyst to hydrogenate a 9-azabicyclo[3.3.1]nonan-3-one derivative . These methods highlight the versatility of synthetic routes available for producing this compound.

Industrial Production Methods

Industrial production of this compound often leverages catalytic hydrogenation processes due to their efficiency and cost-effectiveness. The use of ruthenium complexes as catalysts is particularly favored in industrial settings for the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most notable reactions is its oxidation to form this compound N-oxyl (ABNO), a stable nitroxyl radical .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include this compound N-oxyl (ABNO) from oxidation and this compound from reduction reactions .

Scientific Research Applications

9-Azabicyclo[3.3.1]nonane and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2-Azaadamantane N-oxyl (AZADO): Another nitroxyl radical with a similar bicyclic structure but differing in the position of the nitrogen atom.

Nortropine N-oxyl (NNO): A nitroxyl radical with a different bicyclic framework, offering distinct reactivity and stability profiles.

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A widely used nitroxyl radical with a different ring structure, known for its applications in oxidation reactions.

Uniqueness

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is unique due to its enhanced reactivity and stability compared to other nitroxyl radicals like TEMPO. Its less hindered structure allows for more efficient catalysis of oxidation reactions, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name |

9-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPGYYPVVKZFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301641 | |

| Record name | 9-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280-97-7 | |

| Record name | 9-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-azabicyclo[3.3.1]nonane?

A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While specific spectroscopic data isn't detailed in the provided abstracts, this compound derivatives are commonly characterized using NMR spectroscopy and X-ray crystallography. [, ] NMR helps determine the conformation of the bicyclic structure and the stereochemistry of substituents. [] X-ray crystallography provides precise structural information, including bond lengths and angles. []

Q3: What is the significance of this compound N-oxyl (ABNO) in organic synthesis?

A3: ABNO and its derivatives, such as keto-ABNO, are potent catalysts for alcohol oxidation reactions. [, , , , , ] They are often used in conjunction with co-oxidants like oxygen, bleach, or hypervalent iodine reagents. [, , ]

Q4: How does the catalytic activity of ABNO compare to other nitroxyl radicals like TEMPO?

A4: ABNO generally exhibits superior catalytic activity compared to TEMPO, especially in the oxidation of sterically hindered secondary alcohols. [, , ] This enhanced activity is attributed to the smaller steric profile of the bicyclic ABNO structure. [] Notably, the electrochemical oxidation potential also plays a significant role, with high-potential TEMPO derivatives like 4-acetamido-TEMPO (ACT) displaying even greater catalytic activity than ABNO for various alcohol oxidations. []

Q5: Are there examples of heterogeneous catalysts incorporating ABNO?

A5: Yes, ABNO has been successfully immobilized onto silica supports, creating heterogeneous catalysts like ABNO@SiO2. [] This immobilization allows for easier catalyst separation and recycling.

Q6: Can ABNO be used to mediate reactions beyond alcohol oxidations?

A6: Yes, ABNO has been employed in a variety of other reactions, including the copper-catalyzed synthesis of pyrroles through the oxidative coupling of diols and primary amines. [] It has also been utilized in the synthesis of cis-2-ene-1,4-diones from substituted furans through aerobic oxidation. []

Q7: How do structural modifications of the this compound scaffold affect its biological activity?

A7: In the context of dopamine transporter (DAT) affinity, substitutions on the this compound ring, particularly at the 2-position, significantly impact binding affinity. [] Derivatives with modifications at this position were found to be considerably less potent than cocaine, suggesting high sensitivity of the DAT binding site to such alterations. []

Q8: How does the presence of an α-methyl group in AZADO derivatives affect their catalytic activity?

A8: The presence of an α-methyl group adjacent to the nitroxyl group in AZADO derivatives influences their reactivity towards sterically hindered alcohols. [] Studies comparing AZADO, 1-Me-AZADO, and 1,3-dimethyl-AZADO highlight the impact of this structural feature on catalytic efficiency. []

Q9: Can this compound derivatives be used as building blocks in the synthesis of natural products?

A9: Yes, the enantiomerically pure N-Boc this compound-2,6-dione (4b) serves as a valuable chiral building block in organic synthesis. [] The synthesis of (±)-euphococcinine, a naturally occurring this compound alkaloid, utilizes a 9-benzoyl-1-methyl-9-azabicyclo[3.3.1]nonan-3-one derivative as a key intermediate. []

Q10: What synthetic strategies can be employed to construct the this compound core?

A10: Various methods have been developed for the synthesis of this compound frameworks. These include radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines, [] multicomponent cascade reactions of 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs), [] and tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones with a leaving group at the δ-position. []

Q11: Are there applications of this compound derivatives in medicinal chemistry?

A11: Research suggests potential applications of this compound derivatives in medicinal chemistry. For instance, certain 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives exhibit potent antagonistic activity towards the serotonin 5-HT3 receptor. []

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, ab initio time-dependent density functional theory (TDDFT) calculations have been employed to simulate circular dichroism (CD) spectra of this compound derivatives. [] These simulations aid in determining the absolute configuration of enantiomers. []

Q13: What is the biological significance of this compound alkaloids?

A13: this compound alkaloids, such as (-)-adaline and (+)-euphococcinine, are found in the defensive secretions of Coccinelid beetles. [, ] These alkaloids are thought to play a role in deterring predators. [, ]

Q14: Have there been studies on the biosynthesis of this compound alkaloids?

A14: While the exact biosynthetic pathways are not fully elucidated, research suggests that these alkaloids are derived from simpler precursors like lysine or ornithine. [] Further research is needed to fully understand the enzymatic steps involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

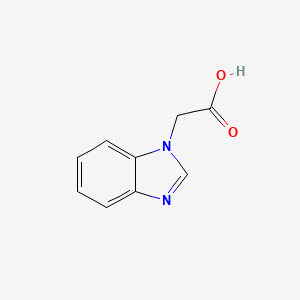

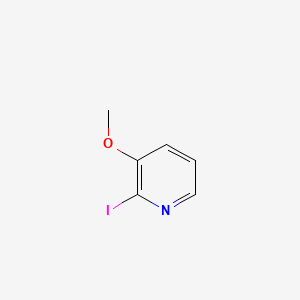

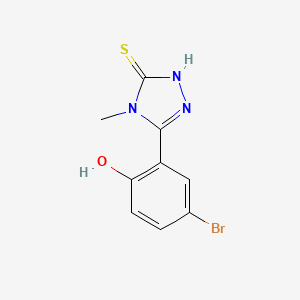

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

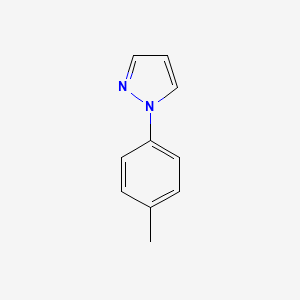

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)